2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone is an organic compound that features a complex structure with both aromatic and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methoxyphenol and 4-methylbenzyl chloride.
Formation of Intermediate: The first step involves the reaction of 4-methoxyphenol with an appropriate base (e.g., sodium hydroxide) to form the phenoxide ion, which then reacts with 4-methylbenzyl chloride to produce 4-(4-methylbenzyl)-4-methoxyphenol.
Piperazine Introduction: The intermediate is then reacted with piperazine in the presence of a suitable catalyst (e.g., potassium carbonate) to form the piperazine derivative.
Final Step: The final step involves the acylation of the piperazine derivative with an acylating agent such as ethanoyl chloride to yield 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters would be essential to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of 4-hydroxyphenoxy derivative.
Reduction: Formation of 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanol.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the piperazine ring, which is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The piperazine moiety is often found in drugs that target the central nervous system, suggesting possible applications in developing treatments for neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its aromatic and piperazine functionalities.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone would depend on its specific application. For instance, if used as a drug, it might interact with specific receptors or enzymes, altering their activity. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)ethanol: Lacks the piperazine and benzyl groups, making it less complex.
1-(4-Methylbenzyl)piperazine: Lacks the methoxyphenoxy group, which reduces its potential for diverse chemical reactions.
4-(4-Methylbenzyl)-4-methoxyphenol: Lacks the piperazine and ethanone groups, limiting its biological activity.
Uniqueness
2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazino]-1-ethanone is unique due to its combination of aromatic, piperazine, and ethanone functionalities
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H26N2O3/c1-17-3-5-18(6-4-17)15-22-11-13-23(14-12-22)21(24)16-26-20-9-7-19(25-2)8-10-20/h3-10H,11-16H2,1-2H3 |
InChI Key |
QVLBLMHCIVAOPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.